N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
説明
The exact mass of the compound N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-11-12(2)20-10-21(17(11)23)9-16(22)19-7-13-5-15(8-18-6-13)14-3-4-14/h5-6,8,10,14H,3-4,7,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAOBASVWZXKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=CC(=CN=C2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets that could modulate various physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C17H20N4O2
- Molecular Weight : 312.37 g/mol
- CAS Number : 2097867-10-0
The biological activity of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is primarily attributed to its interaction with specific molecular targets. It may function by:
- Enzyme Inhibition : The compound could inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It may bind to receptors that regulate cellular responses related to inflammation and pain.
Biological Activity and Pharmacological Effects
Research indicates that compounds similar to N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide exhibit significant anti-inflammatory properties. The following table summarizes findings from various studies:
Anti-inflammatory Activity
In a study examining a series of derivatives similar to N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide, researchers reported significant inhibition of COX enzymes. For instance, one derivative demonstrated an IC50 value of 0.043 µM for COX-2, indicating strong anti-inflammatory potential. This suggests that modifications in the compound's structure can enhance its efficacy against inflammation-related conditions.
Neuroinflammation
Another study focused on neuroinflammation indicated that derivatives with similar structural features were effective in reducing TNF-alpha and IL-6 levels in macrophages (IC50 values of 0.89 and 0.53 µM respectively). This highlights the potential application of N-[...]-acetamide in neurodegenerative diseases where inflammation plays a crucial role.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution, cyclization, and amide coupling. For example, analogous pyrimidinone-acetamide derivatives are synthesized via condensation of substituted pyridines with activated carbonyl intermediates under controlled temperatures (e.g., 0–5 °C) and catalysts like piperidine . Optimization may involve adjusting solvent polarity (e.g., ethanol or DMF) and stoichiometric ratios of reactants to enhance yield and purity.
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology :
- Spectroscopy : Use - and -NMR to verify proton environments (e.g., cyclopropyl CH, pyridinyl protons) and carbon backbone. Compare with PubChem data for analogous structures .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] peak).
- X-ray Crystallography : For absolute conformation, single-crystal X-ray diffraction (as in ) can resolve spatial arrangements of the pyridinyl and dihydropyrimidinone moieties .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Solubility and Stability : Perform HPLC-based kinetic solubility studies in PBS (pH 7.4) and monitor degradation under physiological conditions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s acetamide group and active sites (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds with backbone residues and hydrophobic contacts with cyclopropyl/pyridinyl groups .
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electronic parameters (Hammett constants) to predict bioactivity .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology :
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration).
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., ’s trimethyl-dihydropyrimidinone derivatives) to identify trends in substituent effects .
Q. How can structure-activity relationship (SAR) studies optimize the dihydropyrimidinone moiety for enhanced efficacy?
- Methodology :
- Substituent Variation : Synthesize analogs with methyl, ethyl, or halogen groups at the 4,5-positions of the pyrimidinone ring. Assess changes in potency and selectivity (Table 1).
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., pyrimidinone carbonyl) using molecular overlay techniques .
Table 1 : SAR of Pyrimidinone Substituents
| Substituent (Position) | Activity (IC, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 4,5-dimethyl (Parent) | 120 ± 15 | 8.2 |
| 4-Cl,5-CH | 85 ± 10 | 5.1 |
| 4-CF,5-CH | 45 ± 8 | 3.9 |
Q. What experimental approaches validate the compound’s mechanism of action in vivo?
- Methodology :
- Gene Knockdown : Use siRNA or CRISPR to silence putative targets (e.g., kinases) and assess rescue of phenotype in animal models .
- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) in tissue samples after dosing .
- PET Imaging : Radiolabel the compound with or to track biodistribution and target engagement in real time .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
